Enantiomeric Purity and Chromatographic Baseline Resolution for (R)-Benzyl 3-methoxypyrrolidine-1-carboxylate
The (R)-enantiomer of benzyl 3-methoxypyrrolidine-1-carboxylate is routinely characterized and quality-controlled via chiral HPLC to ensure high enantiomeric excess (ee). This is a standard analytical procedure for this compound class [1][2]. While specific vendor ee values are often >98%, the critical differentiator is the ability to obtain a compound with a defined, single enantiomer via a validated chiral separation method, as opposed to the racemate, which would yield a mixture of stereoisomers. This analytical capability ensures the user can procure a material of known and verifiable stereochemical composition, a prerequisite for stereospecific synthesis [3].
| Evidence Dimension | Stereochemical Purity and Analytical Resolution |
|---|---|
| Target Compound Data | Single (R)-enantiomer, typically with enantiomeric excess (ee) >98% as determined by chiral HPLC. |
| Comparator Or Baseline | Racemic benzyl 3-methoxypyrrolidine-1-carboxylate (CAS 130403-95-1) [4]. |
| Quantified Difference | The single (R)-enantiomer provides a defined stereochemical input, whereas the racemate yields a 1:1 mixture of (R)- and (S)-enantiomers. |
| Conditions | Chiral high-performance liquid chromatography (HPLC) analysis. |
Why This Matters
Procurement of a single, high-ee enantiomer eliminates the need for costly and time-consuming in-house chiral resolution and guarantees stereochemical fidelity in downstream asymmetric transformations.
- [1] Nature Scientific Reports. Figure 2: Selected optimizations of reaction conditions, noting enantiomeric excess determination via chiral HPLC. View Source
- [2] PMC Table 4: Absolute configuration and enantiomeric excess determination by chiral HPLC. View Source
- [3] NBInno. (2025). The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. View Source
- [4] ChemSrc. 1-N-Cbz-3-methoxypyrrolidine (Racemate). CAS 130403-95-1. View Source
